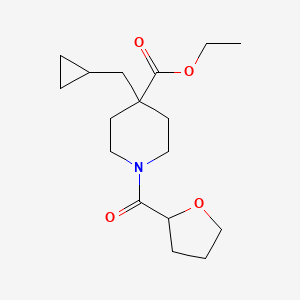![molecular formula C20H28FN3O B3777751 2-[4-[(6-Fluoroquinolin-2-yl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol](/img/structure/B3777751.png)
2-[4-[(6-Fluoroquinolin-2-yl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol
Descripción general
Descripción
2-[4-[(6-Fluoroquinolin-2-yl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol is a complex organic compound that features a quinoline ring system with a fluorine atom, a piperazine ring, and an ethanol group. The incorporation of fluorine into the quinoline structure is known to enhance the biological activity of the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a fluorine atom on a quinoline precursor, followed by the formation of the piperazine ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and nucleophilic substitution reactions, utilizing robust and scalable reaction conditions. The use of organometallic reagents and catalysts, such as palladium, can facilitate the efficient formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[(6-Fluoroquinolin-2-yl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinolines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution of the fluorine atom can produce various substituted quinolines .
Aplicaciones Científicas De Investigación
2-[4-[(6-Fluoroquinolin-2-yl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including antimalarial and antineoplastic activities.
Industry: Utilized in the development of new materials, such as liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of 2-[4-[(6-Fluoroquinolin-2-yl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial enzymes or disruption of viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Fluoroquinolones: A class of antibiotics that also contain a fluorinated quinoline ring.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug with a quinoline core.
Uniqueness
2-[4-[(6-Fluoroquinolin-2-yl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol is unique due to its specific combination of a fluorinated quinoline ring, a piperazine ring, and an ethanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
2-[4-[(6-fluoroquinolin-2-yl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O/c1-15(2)12-24-9-8-23(14-19(24)7-10-25)13-18-5-3-16-11-17(21)4-6-20(16)22-18/h3-6,11,15,19,25H,7-10,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMNORAJYIFWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=NC3=C(C=C2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyclopropyl-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1,3-benzoxazole-6-carboxamide](/img/structure/B3777687.png)

![2-[(2E)-3-(2-furyl)-2-propenoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3777708.png)
![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B3777714.png)
![2-[3-(1H-indol-3-yl)propanoyl]-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-6,9-dione](/img/structure/B3777716.png)

![2-[2-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]pyridine](/img/structure/B3777728.png)
![2-isopropyl-N,4-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B3777737.png)
![4-{4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}quinoline](/img/structure/B3777741.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(3-methoxypropyl)piperidine](/img/structure/B3777743.png)
![N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]but-3-enamide](/img/structure/B3777763.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B3777764.png)
![7-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B3777770.png)
